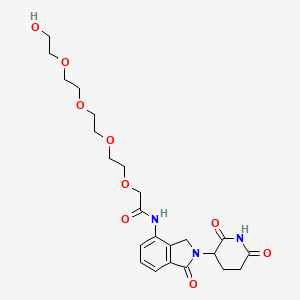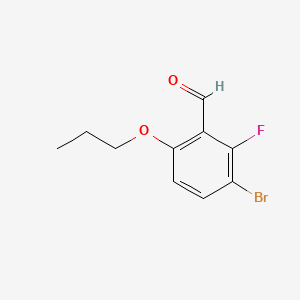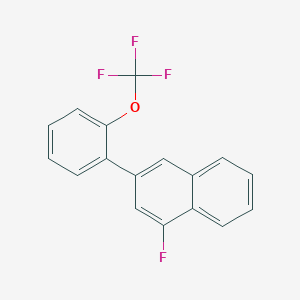
1-Fluoro-3-(2-(trifluoromethoxy)phenyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluoro-3-(2-(trifluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4O. It is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trifluoromethoxyphenyl group.
准备方法
The synthesis of 1-Fluoro-3-(2-(trifluoromethoxy)phenyl)naphthalene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction typically involves the coupling of a naphthalene derivative with a trifluoromethoxyphenyl boronic acid or ester in the presence of a palladium catalyst and a base.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
化学反应分析
1-Fluoro-3-(2-(trifluoromethoxy)phenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, often facilitated by the presence of a suitable leaving group and a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using strong oxidizing agents, while reduction may involve the use of reducing agents such as lithium aluminum hydride.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted derivatives, while coupling reactions typically result in the formation of new carbon–carbon bonds.
科学研究应用
1-Fluoro-3-(2-(trifluoromethoxy)phenyl)naphthalene has several scientific research applications:
作用机制
The mechanism of action of 1-Fluoro-3-(2-(trifluoromethoxy)phenyl)naphthalene depends on its specific application. In the context of medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity for these targets .
相似化合物的比较
1-Fluoro-3-(2-(trifluoromethoxy)phenyl)naphthalene can be compared with other similar compounds, such as:
1-Fluoro-3-(trifluoromethoxy)benzene: This compound shares the trifluoromethoxy group but lacks the naphthalene ring, resulting in different chemical and physical properties.
1-Fluoro-2-(trifluoromethoxy)benzene: Similar to the previous compound, this one also lacks the naphthalene ring and has a different substitution pattern.
1-Fluoro-4-(trifluoromethoxy)benzene: Another related compound with a different substitution pattern on the benzene ring.
属性
分子式 |
C17H10F4O |
|---|---|
分子量 |
306.25 g/mol |
IUPAC 名称 |
1-fluoro-3-[2-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4O/c18-15-10-12(9-11-5-1-2-6-13(11)15)14-7-3-4-8-16(14)22-17(19,20)21/h1-10H |
InChI 键 |
JVMZFJSJMLNTGW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C3=CC=CC=C3OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774189.png)
![2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14774190.png)
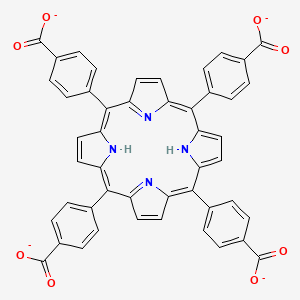
![2-[(4-Fluorophenyl)methylene]-4-methyl-3-oxopentanoic acid, ethyl ester](/img/structure/B14774203.png)
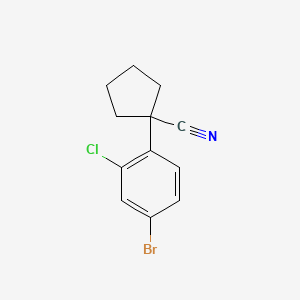
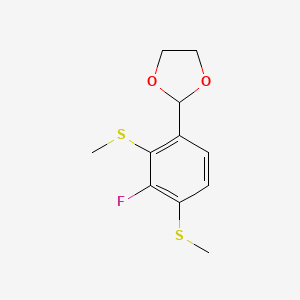

![N-{5-[(1E)-2-(7-chloro-1H-indol-4-yl)ethenyl]-1,3-thiazol-2-yl}-2-methyl-6-(piperazin-1-yl)pyrimidin-4-amine](/img/structure/B14774246.png)
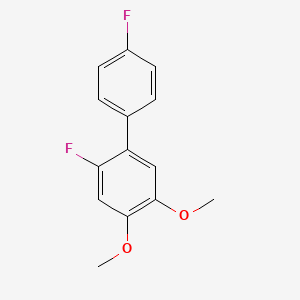
![N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774266.png)

![(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B14774288.png)
